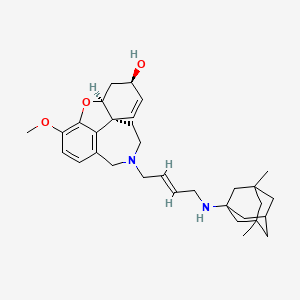
AChE-IN-41
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-41 is a compound known for its acetylcholinesterase inhibitory capabilities. It is a hybrid of Galantamine and Memantine, which are both known for their roles in treating neurodegenerative diseases such as Alzheimer’s disease. This compound demonstrates enhanced plasma stability and similar microsomal stability in vitro but has a reduced half-life and accelerated clearance in vivo .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-41 involves the combination of Galantamine and Memantine derivatives. The process typically includes radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The obtained compounds are characterized by spectroscopic methods .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. This would involve the use of industrial reactors and purification systems to isolate the desired product.
化学反応の分析
Types of Reactions: AChE-IN-41 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
AChE-IN-41 has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition and its effects on neurotransmission.
Biology: Investigated for its potential to modulate cholinergic transmission in the nervous system.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: Potentially used in the development of new pharmaceuticals targeting acetylcholinesterase.
作用機序
AChE-IN-41 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels and duration of action of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions. This leads to improved cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer’s disease .
類似化合物との比較
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Comparison: AChE-IN-41 is unique due to its hybrid nature, combining the properties of Galantamine and Memantine. This hybridization results in enhanced plasma stability and similar microsomal stability in vitro, although it has a reduced half-life and accelerated clearance in vivo compared to its parent compounds . This makes this compound a promising candidate for further research and development in the field of neurodegenerative disease treatment.
特性
分子式 |
C32H44N2O3 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
(1S,12S,14R)-4-[(E)-4-[(3,5-dimethyl-1-adamantyl)amino]but-2-enyl]-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C32H44N2O3/c1-29-15-22-16-30(2,19-29)21-31(17-22,20-29)33-11-4-5-12-34-13-10-32-9-8-24(35)14-26(32)37-28-25(36-3)7-6-23(18-34)27(28)32/h4-9,22,24,26,33,35H,10-21H2,1-3H3/b5-4+/t22?,24-,26-,29?,30?,31?,32-/m0/s1 |
InChIキー |
MQXBZGXYQPDNAD-UDEYFRBPSA-N |
異性体SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC/C=C/CN4CC[C@@]56C=C[C@@H](C[C@@H]5OC7=C(C=CC(=C67)C4)OC)O)C |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC=CCN4CCC56C=CC(CC5OC7=C(C=CC(=C67)C4)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)

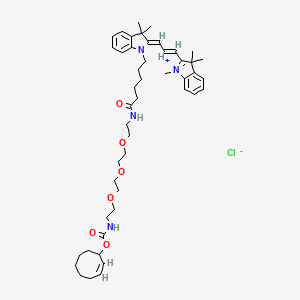
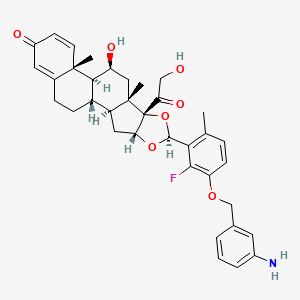

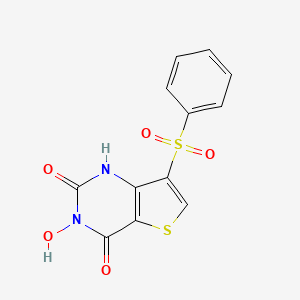
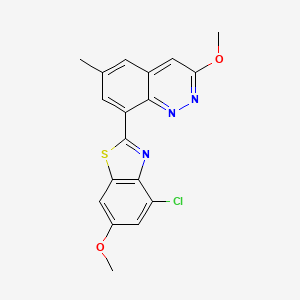
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
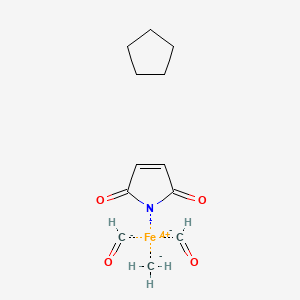
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
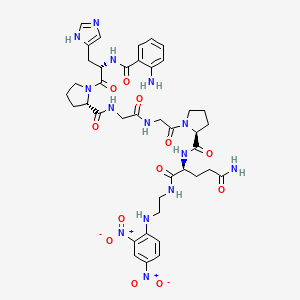
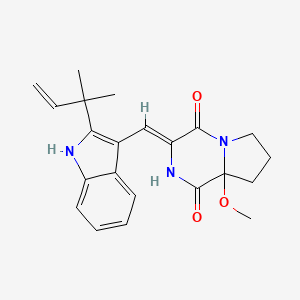
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
